![molecular formula C16H17ClN2O4S B2679430 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide CAS No. 551921-51-8](/img/structure/B2679430.png)
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
“N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C16H17ClN2O4S . It has a molecular weight of 368.83 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17ClN2O4S/c1-22-14-7-9-15 (10-8-14)24 (20,21)18-11-16 (19-23-2)12-3-5-13 (17)6-4-12/h3-11,18-19H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Electrochemical Reduction and Environmental Applications
Electrochemical Reduction of Methoxychlor : McGuire and Peters (2016) explored the electrochemical reduction of methoxychlor, a pesticide structurally similar to the compound , demonstrating potential environmental remediation applications. Their study revealed the mechanisms behind the reduction process and identified dechlorinated products, which could inform the degradation pathways of related compounds in environmental settings (McGuire & Peters, 2016).
Chemical Synthesis and Reactivity
Synthesis of Benzensulfonamides with Antifungal and Anti-HIV Activities : Zareef et al. (2007) reported on the synthesis of novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety, exhibiting significant anti-HIV and antifungal activities. This study underscores the versatility of sulfonamide derivatives in pharmaceutical research and their potential as therapeutic agents (Zareef et al., 2007).
Chlorinating Reagent Development : Research by Xiao-Qiu Pu et al. (2016) introduced N-chloro-N-methoxybenzenesulfonamide as an effective chlorinating reagent, illustrating its utility in organic synthesis by chlorinating various substrates. This reagent's development highlights the chemical adaptability and application of sulfonamide derivatives in synthesizing chlorinated organic compounds (Xiao-Qiu Pu et al., 2016).
Biological Activity and Potential Therapeutic Uses
Anticancer and Anticholinesterase Activities : Mphahlele et al. (2021) synthesized N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives and evaluated them for anticholinesterase and antioxidant activities. Their findings suggest that these compounds have potential therapeutic applications in treating diseases related to oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)18-11-16(19-23-2)12-3-5-13(17)6-4-12/h3-10,18H,11H2,1-2H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHLBANQQEMRK-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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